molecular formula C18H14O6 B042822 Isojacareubin CAS No. 50597-93-8

Isojacareubin

Cat. No.: B042822
CAS No.: 50597-93-8
M. Wt: 326.3 g/mol
InChI Key: FSTNFJKGRSHPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Future Directions

While the future directions for Isojacareubin are not explicitly mentioned in the retrieved documents, its potential as a covalent inhibitor of SARS-CoV-2 main protease and its significant antihepatoma activity suggest that it could be a promising lead compound for the development of new antihepatoma agents and antiviral drugs.

Chemical Reactions Analysis

Isojacareubin undergoes various chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include oxidizing agents and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of quinones, while substitution reactions can introduce different functional groups into the molecule .

Comparison with Similar Compounds

Isojacareubin is unique due to its broad spectrum of biological activities. Similar compounds include:

This compound stands out due to its potent antibacterial, antiviral, and anticancer activities, making it a versatile compound for various scientific research applications.

Properties

IUPAC Name

6,10,11-trihydroxy-3,3-dimethylpyrano[2,3-c]xanthen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-18(2)6-5-8-12(24-18)7-11(20)13-14(21)9-3-4-10(19)15(22)17(9)23-16(8)13/h3-7,19-20,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTNFJKGRSHPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C=CC(=C4O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901045703
Record name Isojacareubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50597-93-8
Record name Isojacareubin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50597-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isojacareubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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